molecular formula C12H26O4 B8487153 10-hydroxydecyl Acetate CAS No. 59694-62-1

10-hydroxydecyl Acetate

Cat. No.: B8487153
CAS No.: 59694-62-1
M. Wt: 234.33 g/mol
InChI Key: PEXZQIZCTMUAFW-UHFFFAOYSA-N
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Description

10-Hydroxydecyl acetate is an ester derivative featuring a decyl (10-carbon) chain with a hydroxyl group at the terminal carbon and an acetylated oxygen group. For instance, the 10-hydroxydecyl moiety is a critical functional group in bioactive molecules like idebenone, a synthetic coenzyme Q10 analog with antioxidant and mitochondrial-protective roles . The acetate group, common in esters, may influence solubility, volatility, and biological activity compared to other derivatives.

Properties

CAS No.

59694-62-1

Molecular Formula

C12H26O4

Molecular Weight

234.33 g/mol

IUPAC Name

acetic acid;decane-1,10-diol

InChI

InChI=1S/C10H22O2.C2H4O2/c11-9-7-5-3-1-2-4-6-8-10-12;1-2(3)4/h11-12H,1-10H2;1H3,(H,3,4)

InChI Key

PEXZQIZCTMUAFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(CCCCCO)CCCCO

Origin of Product

United States

Biological Activity

10-Hydroxydecyl Acetate, also known as Hydroxydecyl Ubiquinone, is a compound that has garnered attention for its potential biological activities, particularly in the context of antioxidant properties and mitochondrial function. This article provides a detailed overview of its biological activity, including a summary of relevant research findings, case studies, and data tables.

This compound is characterized by a benzoquinone core structure with a 10-carbon alkyl side chain featuring a terminal hydroxyl group. This structural arrangement allows it to participate in redox reactions, making it an effective antioxidant. The compound is structurally related to coenzyme Q10 (ubiquinone), which plays a crucial role in the mitochondrial electron transport chain.

Antioxidant Activity

Mechanism of Action
Research indicates that this compound exhibits significant antioxidant activity by scavenging free radicals and preventing oxidative stress. It can interact with various radical species, including peroxyl and tyrosyl radicals, thereby inhibiting lipid peroxidation and protecting cellular components from oxidative damage .

Comparative Efficacy
In comparative studies, the antioxidant efficiency of this compound has been shown to be comparable to that of vitamin E and Trolox, with effective concentrations observed at around 2 µM . This suggests that the compound could be beneficial in therapeutic contexts where oxidative stress is implicated.

Biological Studies and Case Reports

In Vivo Studies
A pharmacokinetic study involving healthy male subjects demonstrated that after oral administration of 150 mg or 750 mg doses of Hydroxydecyl Ubiquinone, peak plasma levels were reached within two hours. The study indicated that most of the compound was excreted as metabolites within the urine, suggesting efficient metabolism and clearance .

Neuroprotective Effects
The neuroprotective properties of Hydroxydecyl Ubiquinone have been highlighted in studies focused on vascular and degenerative diseases of the central nervous system. The compound's ability to cross the blood-brain barrier enhances its potential therapeutic applications in neurodegenerative disorders .

Data Table: Summary of Biological Activities

Activity Description Source
Antioxidant ActivityScavenges free radicals; inhibits lipid peroxidation
NeuroprotectionProtects against oxidative damage in neuronal tissues
PharmacokineticsPeak plasma concentration reached within 2 hours; primarily excreted via urine
Metabolite FormationConjugated metabolites identified post-administration

Scientific Research Applications

Chemical Properties and Structure

10-Hydroxydecyl Acetate is derived from acetic acid and 10-hydroxydecyl alcohol. Its chemical structure significantly influences its solubility, stability, and interactions with biological systems. The compound is characterized by a hydroxyl group on the decyl chain, which enhances its reactivity and potential for various applications.

Scientific Research Applications

1. Neuroprotection and Antioxidant Activity

Research has highlighted the neuroprotective properties of this compound, particularly in relation to oxidative stress. In vitro studies demonstrate that it can effectively scavenge reactive oxygen species (ROS), thereby reducing cellular damage associated with neurodegenerative diseases such as Alzheimer’s and multiple sclerosis.

  • Mechanism of Action : The neuroprotective effects are believed to be mediated through the activation of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which enhances the expression of cytoprotective proteins.

Case Study: Neuroprotection in Multiple Sclerosis
A study indicated that formulations containing this compound improved neuronal survival rates in models of multiple sclerosis by mitigating oxidative stress-induced apoptosis.

2. Applications in Dermatology

This compound is gaining attention in cosmetic formulations due to its skin health benefits. Clinical trials have shown that it enhances skin elasticity and hydration while reducing signs of aging.

  • Efficacy Studies : Participants using products with this compound reported improved skin texture and reduced wrinkle depth.
Study TypeFindings
Clinical TrialsImproved skin metrics; reduced wrinkles
In VitroReduced ROS levels; decreased lipid peroxidation

The biological activities of this compound extend to its potential antimicrobial properties. Preliminary research suggests it may inhibit bacterial and fungal growth, making it a candidate for therapeutic applications against infections.

Summary of Biological Activities

Activity TypeMechanismEfficacy LevelReference
NeuroprotectionNRF2 activationHigh
AntioxidantROS scavengingModerate
Skin HealthImproved elasticityHigh

Industrial Applications

1. Polymer Science

In polymer chemistry, this compound serves as a plasticizer, enhancing the flexibility and stability of polymer matrices. Its unique properties allow for better performance in applications such as membranes for sensors and drug delivery systems.

  • Mechanism of Action : It interacts with polymer chains to reduce intermolecular forces, thereby increasing flexibility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Idebenone (2,3-Dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone)

Structural Differences: Idebenone incorporates the 10-hydroxydecyl chain into a benzoquinone ring system, unlike 10-hydroxydecyl acetate’s simpler ester structure. Functional Properties:

  • Antioxidant Activity: Idebenone neutralizes reactive oxygen species (ROS) and restores ATP synthesis in impaired mitochondria, making it therapeutic for neurodegenerative diseases (e.g., Friedreich’s Ataxia) .
  • Anti-inflammatory Effects : Comparable to NSAIDs like indomethacin in reducing inflammation .
    Applications : Clinically used for mitochondrial disorders and neurodegenerative conditions .

Hexyl Acetate (CAS 142-92-7)

Structural Differences : A short-chain (6-carbon) ester without hydroxyl groups.
Functional Properties :

  • Volatility and Flammability : Classified as a flammable liquid (Category 3) under CLP regulations, with a flash point of 35°C .
  • Toxicity : Low acute toxicity but poses chronic hazards to aquatic environments (Chronic 2) .
    Applications : Industrial solvent and flavoring agent in fragrances .

(8E,10E)-Dodeca-8,10-dienyl Acetate (CAS 53880-51-6)

Structural Differences : A 12-carbon unsaturated ester with conjugated double bonds.
Functional Properties :

  • Pheromonal Activity: Likely used in insect communication due to structural similarity to lepidopteran pheromones .

Octadecanoic Acid, 10-Hydroxydecyl Ester (ODA)

Structural Differences: A 10-hydroxydecyl ester of octadecanoic acid (stearic acid), differing in the fatty acid chain length. Potential Applications: Esters of hydroxy fatty acids are often emollients or stabilizers in cosmetics and pharmaceuticals .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Key Functional Groups Applications Safety Profile
This compound* Not Available C₁₂H₂₂O₃ Hydroxyl, Acetate Research interest (inferred) Not classified
Idebenone 58186-27-9 C₂₅H₃₆O₅ Benzoquinone, 10-hydroxydecyl Neuroprotection, Antioxidant Generally safe in clinical doses
Hexyl Acetate 142-92-7 C₈H₁₆O₂ Acetate Industrial solvent, Flavors Flammable, Aquatic hazard
(8E,10E)-Dodecadienyl Acetate 53880-51-6 C₁₄H₂₂O₂ Conjugated dienes, Acetate Insect pheromone (inferred) Limited hazard data
ODA Not Available C₂₈H₅₄O₃ Hydroxydecyl, Stearate Cosmetic formulations (inferred) Not classified

Q & A

Q. What are the established methodologies for synthesizing 10-hydroxydecyl acetate, and how can reaction conditions be optimized to improve yield?

Synthesis typically involves esterification of 10-hydroxydecanoic acid with acetic anhydride or acetyl chloride under acid catalysis. Key optimization parameters include:

  • Molar ratios : Use a 2:1 excess of acetic anhydride to drive the reaction forward, leveraging Le Chatelier’s principle .
  • Catalysts : Concentrated sulfuric acid (0.5–1% v/v) enhances protonation of the carbonyl group, accelerating nucleophilic attack by the alcohol .
  • Temperature : Reflux at 100–120°C for 4–6 hours ensures sufficient activation energy while minimizing side reactions.
  • Purification : Post-reaction, neutralize residual acid with sodium bicarbonate, extract with dichloromethane, and distill under reduced pressure to isolate the ester .

Table 1 : Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Molar Ratio (Acid:Alcohol)2:1 (excess acetic anhydride)Increases by ~30%
Catalyst (H₂SO₄)0.8% v/vMaximizes rate
Reaction Time5 hoursBalances completion vs. degradation

Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity. Retention time comparison against a certified standard is critical .
  • Spectroscopy : ¹H NMR (δ 4.05 ppm for acetate methyl group; δ 1.25–1.60 ppm for decyl chain) and FT-IR (C=O stretch at ~1740 cm⁻¹) confirm structural integrity .
  • Mass Spectrometry : ESI-MS in positive ion mode ([M+Na]⁺ expected at m/z 243.2) identifies molecular ion peaks and detects impurities .

Q. What experimental protocols are recommended for assessing the solubility and stability of this compound in various solvents?

  • Solubility : Use the shake-flask method: dissolve 10 mg of the compound in 1 mL of solvent (e.g., DMSO, ethanol, hexane) at 25°C, filter, and quantify via UV-Vis at λ = 210 nm .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor changes via HPLC. Antioxidants like BHT (0.01% w/v) can mitigate oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant activity data for this compound derivatives?

Discrepancies often arise from assay variability (e.g., DPPH vs. ORAC) or cellular vs. cell-free models. To address this:

  • Standardize Assays : Use a panel of assays (e.g., lipid peroxidation inhibition, ROS scavenging) and normalize data to Trolox equivalents .
  • Meta-Analysis : Apply Higgins’ statistic to quantify heterogeneity across studies. An >50% indicates significant variability, necessitating subgroup analysis by experimental design .

Table 2 : Heterogeneity Metrics for Antioxidant Studies

Study ValueInterpretation
Mordente et al. (1998)68%High heterogeneity; subgroup by cell type
Erb et al. (2012)32%Moderate variability; acceptable for synthesis

Q. What strategies are effective for integrating this compound into polymeric matrices to study solvatochromic behavior?

  • Polymer Synthesis : Copolymerize 3-(10-hydroxydecyl)thiophene with PEDOT via oxidative polymerization. Monitor conformational transitions using UV-Vis spectroscopy (λ shift from 450 nm to 520 nm in polar solvents) .
  • Kinetic Analysis : Fit solvatochromic shifts to a two-state model to calculate activation energy (ΔG‡ ≈ 45–60 kJ/mol) for backbone planarization .

Q. How should researchers design in vivo studies to evaluate the neuroprotective effects of this compound while minimizing confounding variables?

  • Model Selection : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) with age-matched controls.
  • Dosing : Administer 50 mg/kg/day orally for 8 weeks; include vehicle and positive control (e.g., idebenone) groups .
  • Endpoint Analysis : Combine behavioral tests (Morris water maze) with biomarkers (Aβ42, GFAP) and histological quantification of hippocampal neurons .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) to estimate EC₅₀ and Hill slope.
  • Uncertainty Quantification : Report 95% confidence intervals and use Monte Carlo simulations to assess parameter robustness .

Methodological Notes

  • Systematic Reviews : Adhere to PRISMA guidelines for literature screening, data extraction, and risk-of-bias assessment using Cochrane tools .
  • Data Presentation : Raw datasets should be archived in supplementary materials, while processed data (mean ± SEM) must align with the research question in the main text .

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